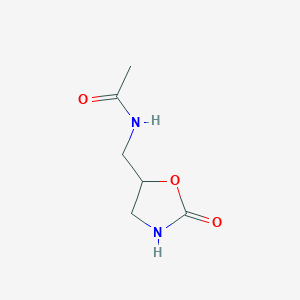

5-Acetylaminomethyl-2-oxazolidinone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O3 |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide |

InChI |

InChI=1S/C6H10N2O3/c1-4(9)7-2-5-3-8-6(10)11-5/h5H,2-3H2,1H3,(H,7,9)(H,8,10) |

InChI Key |

RNJIQYVMKXWZBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1CNC(=O)O1 |

Origin of Product |

United States |

Contextualization Within the Broader Oxazolidinone Chemical Space

The term "oxazolidinone" refers to a five-membered heterocyclic ring containing both a nitrogen and an oxygen atom. nih.govresearchgate.net Depending on the arrangement of these atoms, different isomers exist, namely 2-oxazolidinone (B127357), 3-oxazolidinone, and 4-oxazolidinone. nih.gov Of these, the 2-oxazolidinone structure is the most extensively studied in drug discovery. nih.govrsc.org This is largely due to the success of linezolid (B1675486), the first approved drug containing this pharmacophore. nih.govrsc.org

5-Acetylaminomethyl-2-oxazolidinone is a key derivative within this chemical space. The core 2-oxazolidinone ring is a versatile scaffold, and modifications at the C-5 position, such as the acetylaminomethyl group, are crucial for influencing the compound's biological activity. researchgate.netscilit.com The broader oxazolidinone class of synthetic antibacterial agents has demonstrated significant activity against a range of multi-resistant gram-positive pathogens. nih.gov

The fundamental 2-oxazolidinone structure is a heterocyclic organic compound. wikipedia.org It is a carbamate (B1207046) ester and is considered a metabolite. nih.gov The synthesis of the basic oxazolidinone ring can be achieved through various methods, including the reaction of an amino alcohol with phosgene (B1210022) or the carbonylation of β-amino alcohols. beilstein-journals.org

| Property | Value |

| Molecular Formula | C₃H₅NO₂ sigmaaldrich.com |

| Molar Mass | 87.08 g/mol sigmaaldrich.com |

| Appearance | White or colorless solid wikipedia.org |

| Melting Point | 83-87 °C sigmaaldrich.com |

| Boiling Point | 220 °C at 48 mmHg sigmaaldrich.com |

Significance As a Fundamental Chemical Scaffold and Intermediate

The true significance of 5-Acetylaminomethyl-2-oxazolidinone lies in its role as both a fundamental chemical scaffold and a crucial intermediate in the synthesis of more complex molecules. researchgate.netnih.gov The oxazolidinone ring system itself is considered a valuable scaffold in medicinal chemistry due to its ability to act as a bioisostere for groups like carbamates, ureas, and amides. nih.govresearchgate.net This allows for the formation of hydrogen bonds with biological targets while offering greater metabolic and chemical stability. researchgate.net

Specifically, (S)-5-Acetylaminomethyl-2-oxazolidinone serves as a key building block in the synthesis of various oxazolidinone derivatives. researchgate.netnih.gov Its structure provides a foundation upon which further chemical modifications can be made to develop new compounds with tailored properties. For instance, research has focused on synthesizing derivatives by making substitutions on the phenyl ring and the C-5 side chain to explore their antibacterial potential. researchgate.net

The synthesis of 5-functionalized oxazolidin-2-ones, including derivatives like this compound, can be achieved from chiral aziridines. bioorg.org This process involves a regioselective ring-opening of the aziridine (B145994) followed by intramolecular cyclization, yielding the desired oxazolidinone with high efficiency. bioorg.org

Academic Research Perspectives and Current Challenges

Enantioselective Synthesis of the 2-Oxazolidinone (B127357) Core

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. thieme-connect.com Evans' oxazolidinones, for instance, are widely used chiral auxiliaries that can be prepared from readily available amino acids or amino alcohols. nih.govwikipedia.org The general approach involves the acylation of the chiral oxazolidinone, followed by a diastereoselective reaction, such as an aldol (B89426) condensation or alkylation, and subsequent cleavage of the auxiliary. acs.orgwikipedia.org The stereochemical outcome is directed by the steric hindrance of the substituent on the chiral auxiliary, typically at the C-4 and C-5 positions. wikipedia.orgwikipedia.org

For example, the phenylalanine-derived oxazolidinone offers advantages due to the crystallinity of both the intermediate β-amino alcohol and the final oxazolidinone, facilitating purification. orgsyn.org Furthermore, the presence of a UV chromophore simplifies analysis by techniques like TLC and HPLC. orgsyn.org The availability of both enantiomers of phenylalanine allows for the synthesis of either enantiomer of the target molecule. orgsyn.org

Catalytic Asymmetric Hydrogenation and Cyclization Reactions

A more atom-economical and efficient approach to the chiral 2-oxazolidinone core involves catalytic asymmetric hydrogenation of prochiral 2-oxazolones. This method has emerged as a powerful tool for constructing the key stereocenter in the final stage of the synthesis. nih.gov

Ruthenium(II)-N-heterocyclic carbene (NHC) catalyst systems have demonstrated high efficiency in the asymmetric hydrogenation of a wide range of 2-oxazolones, affording optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and yields (up to 99%). rsc.orgsemanticscholar.orgrsc.org This methodology tolerates various functional groups and has been successfully scaled up to the gram scale with low catalyst loading. nih.govrsc.orgrsc.org Nickel-catalyzed asymmetric hydrogenation of 2-oxazolones has also been developed, providing an alternative efficient route to chiral 2-oxazolidinones with high yields and excellent enantioselectivities. acs.org

Another catalytic strategy involves the cyclization of various precursors. For instance, gold-catalyzed cyclization of N-Boc-allenylanilines exclusively forms 2-oxazolidinones. tandfonline.comtandfonline.com The reaction proceeds through the addition of the carbonyl oxygen to the carbon-carbon multiple bond of the allene. tandfonline.com

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield | Reference |

| Ruthenium(II)-NHC | 2-Oxazolones | up to 96% | up to 99% | rsc.orgsemanticscholar.orgrsc.org |

| Rhodium | 2-Oxazolones | Moderate | - | nih.gov |

| Nickel | 2-Oxazolones | 97% - >99% | 95% - 99% | acs.org |

| Chiral Diamine Ruthenium | 2-Oxazolones | 86% - >99% | 29% - 95% | researchgate.net |

Mechanisms of Stereocontrol in Oxazolidinone Formation

The stereochemical outcome in oxazolidinone synthesis is governed by the specific reaction mechanism. In chiral auxiliary-mediated approaches, the stereocontrol arises from the rigid chelated enolate formed upon deprotonation, which is then alkylated or undergoes an aldol reaction from the less hindered diastereotopic face. wikipedia.orgacs.org

In catalytic asymmetric hydrogenation, the chiral ligand coordinated to the metal center creates a chiral environment that directs the hydrogenation to one face of the prochiral substrate. nih.gov For instance, in the ruthenium-catalyzed hydrogenation of 2-oxazolones, the stereochemistry is set during the hydrogen transfer from the metal hydride to the C=C double bond of the oxazolone (B7731731) ring.

The stereocontrolled ring-opening of oxazolidinone-fused aziridines with alcohols provides another pathway to functionalized oxazolidinones. nih.govacs.org The mechanism of this acid-catalyzed reaction involves an SN2-like attack of the alcohol, leading to an inversion of configuration at the carbon atom undergoing nucleophilic attack. acs.orgacs.org The stereochemistry of the resulting 2-amino ether is thus directly controlled by the stereochemistry of the starting aziridine (B145994). nih.govacs.org

Theoretical studies using density functional theory (DFT) have also been employed to elucidate the reaction mechanisms and stereoselectivity in oxazolidinone synthesis. nih.gov For example, in the organocatalytic cascade reaction of sulfur ylides and nitro-olefins, the rate- and stereoselectivity-determining step is the addition of the sulfur ylide to the nitro-olefin. nih.gov

Strategic Functionalization at the C-5 Position

Once the chiral 2-oxazolidinone core is established, the next crucial step is the introduction and potential modification of the side chain at the C-5 position to yield this compound.

Chemical Routes for Acetylaminomethyl Moiety Introduction

A common strategy for introducing the acetylaminomethyl group at the C-5 position starts from a precursor with a suitable functional group at C-5 that can be converted to the desired moiety. A key intermediate is (S)-5-(aminomethyl)-2-oxazolidinone.

One synthetic route involves the cyclization of a protected amino alcohol, followed by a series of functional group transformations. For example, a synthetic pathway to (S)-5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl]-2-oxazolindinone derivatives starts with the acylation of 3-halo-4-methylaniline with benzyl (B1604629) chloroformate. nih.govresearchgate.net This is followed by cyclization with (R)-glycidyl butyrate, acylation with methanesulfonyl chloride, substitution with sodium azide (B81097), reduction of the azide to an amine, and finally, acylation with acetic anhydride (B1165640) to form the acetylaminomethyl group. nih.govresearchgate.net

Another approach involves the modification of a pre-existing C-5 side chain. For instance, a C-5 carboxamide functionality can be introduced, representing a "reverse amide" of the typical oxazolidinone structure. nih.gov

Derivatization and Transformation of the C-5 Side Chain

The C-5 side chain of 5-aminomethyl-2-oxazolidinone serves as a versatile handle for further derivatization to create a diverse library of compounds with potential biological activities. researchgate.netnih.gov The primary amine of the aminomethyl group can be acylated, alkylated, or used in other coupling reactions to introduce various substituents. nih.govresearchgate.net

For example, the free amine of 5-aminomethyl oxazolidinone analogues has been acetylated to produce the corresponding acetylated derivatives. researchgate.net In other studies, the C-5 side chain has been modified to incorporate different functionalities, such as a carboxamide group. nih.gov The modification of the C-5 side chain has been a key strategy in the development of new oxazolidinone-based antibacterial agents. nih.gov

Optimization of Reaction Conditions for Yield and Purity

The synthesis of 2-oxazolidinones, including this compound, is highly sensitive to reaction conditions, with temperature, solvent, and catalyst systems playing crucial roles in determining the final yield and purity. Research has shown that higher temperatures generally favor the conversion of starting materials. For instance, in the synthesis of 5-methyl-2-oxazolidinone from propylene (B89431) oxide and ethyl carbamate (B1207046), a significant increase in propylene oxide conversion from 42% to 97% was observed when the reaction temperature was raised from 120 °C to 140 °C. ionike.com This suggests that similar temperature optimizations would be critical for maximizing the yield of this compound.

The choice of solvent and base is also paramount. A study on the base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate identified a triethylamine (B128534) in toluene (B28343) system as being highly effective. researchgate.net Furthermore, solid-phase synthesis techniques have been developed to achieve high yields and purities. acs.orgacs.org These methods often involve the use of a resin support, which facilitates purification and isolation of the final product. acs.orgacs.org The optimization of these parameters is essential for developing efficient and scalable synthetic routes to this compound.

Novel Ring-Closing Strategies for 2-Oxazolidinones

The formation of the 2-oxazolidinone ring is the cornerstone of synthesizing compounds like this compound. Researchers have explored various innovative strategies to achieve this cyclization efficiently and with high stereoselectivity.

Cycloaddition Reactions of Epoxides with Isocyanates or Carbamates

The [3+2] cycloaddition reaction between epoxides and isocyanates is a highly efficient and convenient method for constructing the 2-oxazolidinone core. researchgate.net This approach benefits from the ready availability of a wide range of epoxide and isocyanate starting materials. researchgate.net Solid-phase synthesis has been successfully applied to this reaction, involving the cycloaddition of resin-bound epoxides with isocyanates at elevated temperatures to produce oxazolidinones in high yield and purity. acs.orgacs.orgnih.gov

Alternatively, the reaction of epoxides with carbamates presents another viable route. ionike.com This method typically involves a base-catalyzed ring-opening of the epoxide by the carbamate, followed by intramolecular cyclization to form the 2-oxazolidinone ring. ionike.com The choice of catalyst and reaction conditions is critical to control the regioselectivity of the epoxide ring-opening. ionike.com

Non-Phosgene Based Synthetic Routes

Historically, phosgene (B1210022) was a common reagent for the synthesis of 2-oxazolidinones. However, due to its high toxicity, significant efforts have been directed towards developing safer, non-phosgene alternatives. ionike.com These environmentally benign methods include:

Oxidative carbonylation of β-aminoalcohols: This route utilizes carbon monoxide and an oxidizing agent, but can present explosion hazards. ionike.com

Carbonylation of β-aminoalcohols with dialkyl carbonates: While safer than phosgene, the dialkyl carbonates themselves are often produced via phosgenation. ionike.com

Cycloaddition of carbon dioxide (CO2) with aziridines or β-aminoalcohols: This is an attractive green chemistry approach, utilizing an abundant and non-toxic C1 source. ionike.comhelsinki.fi However, it can require high pressures and temperatures. ionike.com The reaction of propargylic amines with CO2 has also been explored. organic-chemistry.org

Reaction of epoxides with carbamates: As mentioned previously, this phosgene-free route offers a practical alternative. ionike.com

Catalytic Systems for Oxazolidinone Ring Formation (e.g., Metal Oxides)

A variety of catalytic systems have been developed to facilitate the formation of the 2-oxazolidinone ring. Binary magnesium-iron oxides (Mg-Fe oxides) have proven to be effective and reusable catalysts for the synthesis of 2-oxazolidinones from epoxides and carbamates. ionike.com These solid base catalysts can be easily separated from the reaction mixture using an external magnetic field, simplifying the purification process. ionike.com The catalytic activity is attributed to the total basic sites on the catalyst surface. ionike.com

Other catalytic systems include:

Cerium dioxide nanoparticles: These have been used for the synthesis of 2-oxazolidinone from urea (B33335) and 2-aminoethanol under solvent-free conditions, achieving high conversion and selectivity. researchgate.net

Palladium complexes: Indenediide-based palladium pincer complexes can promote the carboxylative cyclization of propargylamines with CO2 under mild conditions. acs.org

Phase-transfer catalysts: Bifunctional phase-transfer catalysts have been employed in the [3+2] coupling reaction of isocyanates and epoxides. researchgate.net

Role as a Versatile Synthetic Precursor

This compound is not just a final product but also a valuable building block for creating more elaborate molecular architectures.

Intermediate in the Construction of Structurally Complex Oxazolidinone Analogues

The 5-acetylaminomethyl group provides a handle for further chemical modifications, allowing for the synthesis of a diverse range of oxazolidinone analogues. For example, diastereomeric oxazolidinones can be used as precursors to synthesize analogues with varying stereochemistry at the C-5 position of the oxazolidinone ring. researchgate.net The acetylamino group can potentially be hydrolyzed to the free amine, which can then be further functionalized. This versatility makes this compound a key intermediate in the development of new compounds with potential biological activities. The ability to introduce a variety of functional groups through this intermediate is a significant advantage in medicinal chemistry and drug discovery. acs.orgacs.org

Synthetic Pathways to Specific Functionalized Oxazolidinone Scaffolds

The oxazolidinone core, particularly the 2-oxazolidinone structure, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. nih.govrsc.org The strategic functionalization of this scaffold is crucial for modulating pharmacological activity. Researchers have developed a multitude of synthetic pathways to access oxazolidinones with specific substituents at various positions, enhancing their utility and allowing for the fine-tuning of their properties. These methodologies range from multi-step sequences involving classical reactions to innovative one-pot procedures and catalytic approaches.

One of the key areas of investigation has been the synthesis of derivatives functionalized at the C-5 position, often with a methylacetamide side chain, which is a characteristic feature of important antibacterial agents. A representative multi-step synthesis for (S)-5-acetylaminomethyl-3-aryl-2-oxazolidinone derivatives showcases a common and effective strategy. nih.govresearchgate.net This pathway begins with the protection of an appropriate aniline (B41778) derivative, followed by a sequence of reactions to construct and functionalize the oxazolidinone ring.

A general pathway can be outlined as follows:

N-protection: An aniline starting material is protected, for instance, with benzyl chloroformate to form a carbamate.

Cyclization: The protected aniline is reacted with an electrophilic three-carbon unit, such as (R)-glycidyl butyrate, to form the oxazolidinone ring.

Activation of the C-5 side chain: The primary alcohol on the C-5 side chain is converted into a good leaving group, for example, by acylation with methanesulfonyl chloride.

Introduction of the amino group: The activated side chain undergoes nucleophilic substitution with sodium azide (NaN3) to introduce a nitrogen functionality.

Reduction: The azide is reduced to a primary amine, commonly through catalytic hydrogenation (H2/Pd/C).

Acetylation: The resulting primary amine is acylated with acetic anhydride (Ac2O) to yield the final N-acetyl group at the C-5 methyl side chain. nih.govresearchgate.net

This sequence provides a reliable method for accessing the (S)-5-acetylaminomethyl-2-oxazolidinone scaffold, which can be further diversified by modifying the N-3 aryl substituent. nih.govresearchgate.net

Table 1: Illustrative Reaction Pathway for a Functionalized Oxazolidinone This table outlines a representative multi-step synthesis for an N-aryl-(S)-5-acetylaminomethyl-2-oxazolidinone derivative based on described methodologies. nih.govresearchgate.net

| Step | Reaction | Key Reagents | Purpose |

| 1 | N-Acylation (Protection) | Benzyl chloroformate | Protection of the aniline nitrogen. |

| 2 | Cyclization | (R)-Glycidyl butyrate | Formation of the oxazolidinone ring. |

| 3 | Mesylation | Methanesulfonyl chloride | Activation of the C-5 hydroxymethyl group. |

| 4 | Azide Substitution | Sodium azide (NaN3) | Introduction of the nitrogen precursor. |

| 5 | Reduction | H2, Pd/C or P(OMe)3, HCl | Conversion of the azide to a primary amine. |

| 6 | Acetylation | Acetic anhydride (Ac2O) | Formation of the final acetamide (B32628) side chain. |

Alternative and more advanced methodologies have also been developed to streamline the synthesis of functionalized oxazolidinones. For instance, a novel one-pot pathway has been reported for the synthesis of 5-functionalized enantiomerically pure oxazolidin-2-ones starting from chiral aziridines. bioorg.org This method involves the regioselective ring-opening of an aziridine bearing an electron-withdrawing group at the C-2 position, followed by intramolecular cyclization. This approach offers high yields and retains the stereochemical integrity of the starting material. bioorg.org

Another efficient approach involves the reaction of epoxides with isocyanates. chemistryviews.orgbeilstein-journals.org A particularly economical and environmentally friendly version of this method uses triethylamine hydroiodide as a simple and effective bifunctional organocatalyst under solvent- and metal-free conditions. chemistryviews.org The catalyst activates the epoxide via hydrogen bonding, followed by a nucleophilic attack of the iodide. The resulting intermediate then reacts with the isocyanate and undergoes ring-closing to furnish the 2-oxazolidinone product in good to excellent yields. chemistryviews.org

The synthesis of Linezolid, a prominent oxazolidinone antibiotic, provides a well-documented case study for creating a specific functionalized scaffold. An improved process describes reacting methyl 3-fluoro-4-morpholinophenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium. researchgate.net This reaction forms the key intermediate (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one, which is subsequently converted to Linezolid. This method is noted for being cost-effective and industrially viable. researchgate.net

Furthermore, gold(I)-catalyzed reactions have emerged as a mild and efficient route for producing 5-methylene-1,3-oxazolidin-2-ones from propargylic tert-butylcarbamates. thieme-connect.com This catalytic process allows for the creation of oxazolidinones bearing an exocyclic methylene (B1212753) group, which serves as a versatile handle for further functionalization. thieme-connect.com

Table 2: Overview of Advanced Synthetic Strategies for Functionalized Oxazolidinones

| Methodology | Starting Materials | Key Features | Resulting Scaffold |

| Aziridine Ring-Opening bioorg.org | Chiral aziridine-2-carboxylates | One-pot synthesis, high yield, retention of configuration. | 5-Functionalized oxazolidin-2-ones |

| Catalytic Epoxide-Isocyanate Cycloaddition chemistryviews.org | Epoxides, Isocyanates | Solvent- and metal-free, uses triethylamine hydroiodide catalyst. | 2-Oxazolidinones |

| Gold(I)-Catalyzed Cyclization thieme-connect.com | Propargylic tert-butylcarbamates | Mild conditions, catalytic. | 5-Methylene-1,3-oxazolidin-2-ones |

| Chlorosulfonyl Isocyanate Reaction beilstein-journals.org | Epoxides, Chlorosulfonyl isocyanate | One-pot, metal-free, mild conditions. | Oxazolidinones and cyclic carbonates |

These diverse synthetic strategies underscore the modularity and accessibility of the oxazolidinone scaffold. The ability to introduce a wide array of functional groups through various chemical pathways has been instrumental in the development of this important class of compounds.

Conformational Analysis and Stereochemical Impact of the C-5 Substituent

The three-dimensional arrangement of the atoms in this compound and the specific orientation of its C-5 substituent are pivotal to its biological function. The stereochemistry at the C-5 position of the oxazolidinone ring is a crucial determinant of the molecule's activity. It is widely recognized that the (S)-configuration at this position is essential for optimal antimicrobial efficacy.

The development of resistance to existing oxazolidinones has spurred investigations into newer, more effective antimicrobial agents, further highlighting the importance of understanding the stereochemical and conformational requirements of the C-5 substituent. researchgate.net

Electronic and Steric Effects of C-5 Modifications on Molecular Interactions

The electronic properties and the sheer size (steric effects) of the substituent at the C-5 position of the oxazolidinone ring profoundly influence the molecule's interactions with its biological target. Research into analogues of this compound has revealed that even minor changes to the C-5 side chain can lead to significant alterations in activity.

Studies have shown that the C-5 position is highly sensitive to modification, with a general trend indicating that only smaller, non-polar fragments are well-tolerated at this position. kcl.ac.uk Larger and more polar groups tend to decrease the compound's antibacterial activity when compared to linezolid, which features the archetypal 5-acetylaminomethyl group. kcl.ac.uk This suggests that the binding site has strict steric limitations.

Interestingly, certain modifications have been found to enhance activity. For instance, the replacement of the carbonyl oxygen (=O) in the acetylamino group with a thiocarbonyl sulfur (=S) to form a thiourea (B124793) derivative resulted in a 4- to 8-fold increase in in-vitro antibacterial activity compared to linezolid. nih.gov This indicates that electronic effects, such as the change in electronegativity and polarizability, also play a crucial role in the molecular interactions. The introduction of a C-5 triazole substitution has also been identified as a new structural alternative for potent antibacterial activity. nih.gov

These findings underscore the delicate balance of steric and electronic factors at the C-5 position that govern the activity of this class of compounds.

| C-5 Modification | Impact on Activity | Reference |

|---|---|---|

| Elongation of methylene chain | Decreased activity | nih.gov |

| Conversion of acetamido to guanidino | Decreased activity | nih.gov |

| Replacement of carbonyl oxygen with thiocarbonyl sulfur (thiourea) | Enhanced in-vitro activity (4-8 times stronger than linezolid) | nih.gov |

| Introduction of a C-5 triazole | Potent antibacterial activity, comparable or better than linezolid | nih.gov |

| Larger and polar fragments | Decreased activity compared to linezolid | kcl.ac.uk |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Theoretical Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. researchgate.netresearchgate.netfrontiersin.orgnih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds and in understanding the key molecular features that drive their effects.

For oxazolidinone derivatives, QSAR studies often employ a variety of molecular descriptors to build predictive models. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. The goal is to develop a mathematical equation that can accurately predict the activity of a compound based on these calculated structural features. nih.gov

While a specific QSAR model for this compound is not detailed in the provided context, the general approach would involve:

Data Set Collection: Assembling a series of oxazolidinone analogues with known biological activities.

Descriptor Calculation: Using specialized software to calculate a wide range of molecular descriptors for each compound in the series.

Model Development: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that links the descriptors to the observed activity. researchgate.net

Model Validation: Testing the predictive power of the model using an external set of compounds or cross-validation techniques. researchgate.net

Such models can reveal that properties like high polarizability, specific electronegativity distributions, and certain surface area contributions are positively correlated with antibacterial activity. nih.gov By inputting the structure of this compound into a validated QSAR model for this class of compounds, its theoretical activity could be predicted.

Rational Design Principles for Analogue Synthesis

The insights gained from SAR, conformational analysis, and QSAR studies provide a foundation for the rational design of new analogues of this compound with potentially improved properties. The primary goal is often to enhance antibacterial potency, broaden the spectrum of activity, or overcome mechanisms of drug resistance.

Key principles for the rational design of analogues based on the C-5 position include:

Stereochemical Integrity: Maintaining the (S)-configuration at the C-5 position is generally considered a fundamental requirement.

Bioisosteric Replacement: The acetylaminomethyl group, while effective, can be replaced by other chemical groups (bioisosteres) that retain or improve the desired interactions with the target. The successful use of thiourea and triazole moieties are prime examples of this principle. nih.govnih.gov

Fine-Tuning of Physicochemical Properties: Modifications can be made to alter properties like solubility, metabolic stability, and cell permeability. For example, the introduction of small, non-polar groups at the C-5 position is generally favored. kcl.ac.uk

Exploration of Novel Interactions: The discovery that a thiocarbonyl group enhances activity suggests that exploring alternative hydrogen bonding patterns and electronic interactions can be a fruitful strategy. nih.gov

The synthesis of new analogues is a cyclical process where designed compounds are synthesized, biologically evaluated, and the results are fed back into the design process to refine the SAR and QSAR models, leading to the next generation of compounds.

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 5-Acetylaminomethyl-2-oxazolidinone.

Electronic Structure Elucidation and Bonding Characteristics

Computational studies are pivotal in defining the electronic landscape of this compound. Analysis of the molecular orbitals, electron density distribution, and electrostatic potential maps reveals key features of its bonding. The oxazolidinone ring, a core component, is generally planar. The nitrogen and oxygen atoms within the ring and in the acetylamino side chain are regions of high electron density, influencing the molecule's polarity and its potential for intermolecular interactions, such as hydrogen bonding.

Reaction Mechanism Predictions and Transition State Analysis

Quantum chemical calculations are a powerful tool for investigating potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and, crucially, the transition states.

For example, in the synthesis of 5-substituted oxazolidinones from aziridines and carbon dioxide, DFT calculations have been used to locate the transition state for the ring-opening of the aziridine (B145994), which is often the rate-determining step. These calculations revealed the energy barrier for the reaction and the geometry of the transition state, showing a synchronous process of C-N bond cleavage and C-O bond formation. Similarly, studies on the rearrangement of α,β-unsaturated γ-lactams to 2-oxazolidinones have utilized DFT to show that the transition state is stabilized by specific substituent groups, explaining the observed reaction outcomes.

Table 1: Calculated Transition State Energies for Oxazolidinone Formation Reactions

| Reaction Step | Calculated Free Energy of Activation (kcal/mol) | Reference |

| Aziridine + CO2 -> (salen)CrIIICl-coordinated alkoxide | 14.6 | |

| Alkoxide-mediated ring-opening to 5-substituted oxazolidinone | 26.9 |

This table presents data from a study on the formation of a 5-substituted oxazolidinone, illustrating the type of data obtained from transition state analysis.

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis for structural validation)

Theoretical calculations can predict the spectroscopic properties of this compound, which is invaluable for validating its experimentally determined structure. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) spectrum. These theoretical spectra can be compared with experimental data to assign specific peaks to the corresponding molecular vibrations, such as the characteristic C=O and N-H stretches of the oxazolidinone and amide groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated for the hydrogen and carbon atoms in the molecule. These predicted shifts help in the assignment of the signals in experimental ¹H and ¹³C NMR spectra, confirming the connectivity and chemical environment of the atoms. While specific simulations for this compound are not widely published, the methodology is standard in computational chemistry. For instance, in studies of other complex organic molecules, DFT calculations have been successfully used to reproduce experimental IR and NMR data, confirming the optimized molecular geometry.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, capturing its motion and interactions over time.

Conformational Space Exploration and Flexibility Analysis

While the oxazolidinone ring itself is relatively rigid, the acetylaminomethyl side chain of this compound possesses significant conformational flexibility. MD simulations can explore the vast conformational space of this side chain by simulating its rotational and vibrational motions. This analysis helps to identify the most stable, low-energy conformations of the molecule. Understanding the preferred conformations is crucial as it can influence the molecule's ability to interact with biological targets. The flexibility of the side chain can be quantified by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the course of the simulation.

Solvent Effects on Molecular Conformations and Reactivity

The surrounding solvent can have a significant impact on the conformation and reactivity of this compound. MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules in the simulation box. These simulations can reveal how solvent molecules arrange themselves around the solute and how specific interactions, such as hydrogen bonds with water, can stabilize certain conformations over others.

By running simulations in different solvents, it is possible to predict how the solvent environment will influence reaction rates and equilibria. For example, a polar solvent might stabilize a polar transition state, thereby accelerating a reaction, a phenomenon that can be directly observed and quantified through MD simulations.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is critical for understanding the interactions between a potential drug and its target protein or nucleic acid.

Ligand-Target Recognition at the Ribosomal Level

For the oxazolidinone class, the primary target is the bacterial ribosome, a complex cellular machine responsible for protein synthesis. It is understood that these compounds bind to the 50S large ribosomal subunit, interfering with the formation of the initiation complex, a critical first step in protein production. Computational models have been essential in visualizing and analyzing this interaction at an atomic level. While specific studies on this compound are not available, research on the closely related Linezolid (B1675486) demonstrates that the oxazolidinone core is fundamental to this binding. It is hypothesized that this compound would engage in similar preliminary interactions, although likely with different binding affinities and specificities due to the absence of the larger, more complex side chains found in clinically used drugs.

Investigation of Binding Pocket Interactions (e.g., with 23S rRNA)

The binding pocket for oxazolidinones on the ribosome is located within the peptidyl transferase center (PTC), a region rich in ribosomal RNA (rRNA), specifically the 23S rRNA component. Detailed computational analyses of Linezolid have identified key interactions, including hydrogen bonds and van der Waals forces, with specific nucleotides of the 23S rRNA. These interactions are believed to induce a conformational change in the ribosome, thereby inhibiting its function. It is anticipated that the acetylaminomethyl group of this compound would play a role in forming hydrogen bonds within this pocket, but the precise nature and strength of these interactions have not been computationally elucidated for this specific molecule.

In Silico Screening Methodologies for Chemical Libraries

In silico screening involves the use of computational methods to search large databases of chemical compounds for potential new drugs. This approach allows researchers to virtually test millions of molecules for their potential to bind to a specific target, significantly speeding up the initial phases of drug discovery. While no specific in silico screening campaigns for libraries based on the this compound scaffold have been published, this compound would serve as an excellent starting point or fragment for such a search. By using its core structure as a query, computational chemists could identify other molecules with similar shapes and chemical properties that might also bind to the ribosomal target.

Cheminformatics and Machine Learning for Chemical Space Exploration

Cheminformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. In conjunction with machine learning, it provides powerful tools for exploring the vast "chemical space" of all possible molecules to identify promising new drug candidates.

By analyzing the known structure-activity relationships of existing oxazolidinone antibiotics, machine learning models can be trained to predict the antibacterial activity of new, untested compounds. For instance, a model could be developed using data from various Linezolid analogs to understand how different chemical modifications affect binding affinity and efficacy. While no such models have been specifically developed or reported for this compound, its structural simplicity would make it a valuable data point in the training set for more comprehensive models of the broader oxazolidinone class. These predictive models can then guide the synthesis of new derivatives with improved properties.

Mechanistic Biochemical and Molecular Interaction Studies in Vitro Focus

Analysis of Ribosomal Binding Mechanisms

The antibacterial action of oxazolidinones stems from their ability to inhibit protein synthesis by binding to bacterial ribosomes. This interaction is highly specific and occurs at a critical site for translation.

Elucidation of Molecular Interactions with Ribosomal RNA and Proteins

The primary target of the oxazolidinone class is the 23S ribosomal RNA (rRNA) of the 50S large ribosomal subunit. bldpharm.com Crystallographic studies of linezolid (B1675486) bound to the 50S ribosomal subunit of Deinococcus radiodurans and Haloarcula marismortui have provided a detailed view of this interaction. wipo.int The binding occurs within the peptidyl transferase center (PTC), a functionally conserved region of the ribosome.

Key molecular interactions involve the oxazolidinone ring system, which fits into a specific pocket within the A-site of the PTC. This binding stabilizes a distinct and non-productive conformation of the universally conserved 23S rRNA nucleotide U2585. bldpharm.com This conformational change is crucial to the inhibitory action of the oxazolidinones. The acetamide (B32628) group, present in 5-Acetylaminomethyl-2-oxazolidinone, is also a feature of active oxazolidinones like linezolid, where it contributes to the proper positioning of the molecule within the binding pocket.

Specificity of Binding to Bacterial Ribosomal Subunits (e.g., 50S)

Oxazolidinones exhibit specific binding to the 50S ribosomal subunit of bacteria. researchgate.netbindingdb.org Binding assays using radiolabeled eperezolid, another oxazolidinone antibiotic, demonstrated a dose-dependent and specific interaction with the Escherichia coli 50S subunit, with a dissociation constant (Kd) of approximately 20 µM. researchgate.netbindingdb.org There is no significant binding to the 30S ribosomal subunit. bindingdb.org This specificity for the 50S subunit is a hallmark of the oxazolidinone class and is fundamental to their mechanism of action.

In Vitro Enzymatic Biotransformation Pathways

The metabolic fate of this compound has not been directly studied in cell-free systems. However, research on the metabolism of the structurally related and clinically significant oxazolidinone, linezolid, provides insights into the potential biotransformation pathways of the oxazolidinone core.

Identification of Enzymatically Derived Metabolites in Cell-Free Systems

In vitro studies with human liver microsomes have shown that linezolid is oxidized to a primary metabolite, hydroxylinezolid (M1). The formation of this metabolite is dependent on the presence of microsomal protein and NADPH. Other studies on different oxazolidinediones have identified metabolites resulting from monohydroxylation and opening of the oxazolidinone ring, leading to keto amide and alcohol amide entities. orientjchem.org

Based on the metabolism of linezolid and other similar compounds, potential metabolites of this compound in a cell-free system could hypothetically include hydroxylated derivatives. However, without direct experimental evidence, this remains speculative.

Characterization of Enzymes Involved in Metabolic Transformations

The enzymatic basis for the metabolism of the oxazolidinone ring is complex. For linezolid, extensive in vitro studies using human liver microsomes and a panel of recombinant cytochrome P450 (CYP) enzymes (including CYP1A1, 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, 3A5, and 4A11) were unable to identify a specific CYP isozyme responsible for the formation of hydroxylinezolid. Furthermore, inhibitors of various CYP enzymes did not block the formation of this metabolite. These findings suggest that the oxidation of the oxazolidinone core may be mediated by an uncharacterized P450 enzyme or an alternative microsomal oxidative pathway. Other enzymes such as flavin-containing monooxygenases and monoamine oxidases have been excluded as potential contributors to linezolid's metabolism. ebi.ac.uk For other oxazolidinediones, CYP2C8 and CYP2C19 have been shown to be involved in their hydroxylation. orientjchem.org

Advanced Analytical Methodologies in Chemical Research

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is critical for any chiral compound, and High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. heraldopenaccess.usumn.edu For oxazolidinone analogues, chiral HPLC methods are well-established, typically employing chiral stationary phases (CSPs) that induce differential interactions between the enantiomers, leading to their separation. mdpi.comnih.gov

Research on various oxazolidinone derivatives has shown that polysaccharide-based CSPs are particularly effective. nih.gov Columns with amylose (B160209) or cellulose (B213188) backbones, such as Lux Amylose and Lux Cellulose series, have been successfully used to separate the enantiomers of oxazolidinone and thiazolidine (B150603) analogues. nih.gov The separation is highly dependent on the mobile phase, with polar organic solvents like acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and ethanol (B145695) (EtOH) being commonly employed. nih.gov Studies have demonstrated that amylose-based columns often provide the highest enantioselectivity for oxazolidinones when using ACN as the mobile phase. nih.gov

Another powerful technique for chiral separations is Capillary Electrophoresis (CE), which offers high separation efficiency and requires minimal sample volume. americanpharmaceuticalreview.comnih.gov For neutral compounds like oxazolidinones, anionic cyclodextrins are used as chiral selectors in the background electrolyte. nih.govdocumentsdelivered.com Studies on related structures show that sulfated β-cyclodextrin derivatives, such as heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD), are highly effective selectors for resolving oxazolidinone enantiomers. nih.gov

The development of a specific method for 5-Acetylaminomethyl-2-oxazolidinone would involve screening various CSPs and mobile phases (for HPLC) or chiral selectors and buffer conditions (for CE) to achieve optimal resolution between the (R)- and (S)-enantiomers. The resulting data allows for the precise calculation of enantiomeric excess. heraldopenaccess.us

Table 1: Exemplary Chiral Separation Conditions for Oxazolidinone Analogues

This table summarizes typical conditions used for the chiral separation of oxazolidinone analogues by HPLC and CE, which would serve as a starting point for method development for this compound.

| Analytical Technique | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Key Findings | Reference |

| HPLC | Lux Amylose-1, Lux Cellulose-1, etc. | Acetonitrile, Methanol, Ethanol | Amylose-based columns with ACN provided the highest enantioselectivity. | nih.gov |

| Capillary Electrophoresis | Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) | 50 mM Phosphate Buffer (pH 6) | HS-β-CD was the most successful selector for five of six analogue pairs. | nih.govresearchgate.net |

| Capillary Electrophoresis | Heptakis-(2,3-diacetyl-6-sulfato)-β-CD | 50 mM Formic Buffer (pH 4.0) with ACN | Effective for the enantioseparation of the oxazolidinone antibiotic Tedizolid. | nih.gov |

High-Resolution Mass Spectrometry for Reaction Intermediate and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of newly synthesized compounds and identifying reaction intermediates and byproducts. ijpsjournal.comnih.gov Coupled with liquid chromatography (LC-MS), it provides both separation and highly accurate mass data, enabling the confident identification of components in a complex reaction mixture. nih.gov

For this compound, HRMS would be used to determine its exact mass, which is then compared to the theoretical mass calculated from its chemical formula (C₆H₁₀N₂O₃). The high mass accuracy of modern instruments (typically <5 ppm error) allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

During synthesis, LC-HRMS can be employed to monitor the reaction progress. It can identify starting materials, the desired product, and any intermediates or impurities. For instance, in syntheses involving the acylation of the oxazolidinone nitrogen, HRMS can confirm the successful addition of the acetyl group. acs.orgchemistryviews.org In computational studies of oxazolidinone synthesis from epoxides, various intermediates are proposed; HRMS would be the primary technique to search for evidence of these transient species in the actual reaction mixture. nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural information, helping to characterize the connectivity of the molecule and differentiate between isomers.

Advanced Nuclear Magnetic Resonance Spectroscopy for Complex Structural Elucidation

While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information about the chemical environment of hydrogen and carbon atoms, advanced 2D NMR techniques are essential for the complete and unambiguous structural elucidation of a molecule like this compound. escholarship.orgdntb.gov.ua These experiments reveal through-bond and through-space correlations between nuclei, which are critical for assembling the molecular structure. science.govyoutube.com

Key 2D NMR experiments and their application to this compound include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). researchgate.netsdsu.edu It would be used to map out the proton connectivity within the oxazolidinone ring and the acetylaminomethyl side chain, for example, by showing a correlation between the H5 proton and the protons on the adjacent CH₂ group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. researchgate.netsdsu.edu It provides a definitive assignment of which protons are attached to which carbon atoms, simplifying the interpretation of both the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is crucial for determining stereochemistry and conformational preferences.

Together, these advanced NMR techniques provide a detailed and robust confirmation of the constitution and configuration of this compound. youtube.comyoutube.com

Table 2: Application of Advanced NMR Techniques for Structural Elucidation

This table outlines the primary purpose of common 2D NMR experiments in the context of characterizing this compound.

| NMR Experiment | Type of Correlation | Information Gained for this compound | Reference |

| COSY | ¹H-¹H through 2-3 bonds | Maps proton-proton adjacencies within the ring and side chain. | researchgate.netsdsu.edu |

| HSQC | ¹H-¹³C through 1 bond | Connects each proton to its directly attached carbon atom. | researchgate.netsdsu.edu |

| HMBC | ¹H-¹³C through 2-3 bonds | Confirms connectivity between key fragments, such as the side chain to the ring and the acetyl group to the side chain nitrogen. | youtube.comsdsu.edu |

| NOESY | ¹H-¹H through space | Provides information on the 3D arrangement and stereochemistry of the molecule. | researchgate.net |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.goved.ac.uk The technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing precise information on bond lengths, bond angles, and torsional angles.

For a chiral molecule like this compound, which is typically synthesized as a single enantiomer, X-ray crystallography provides irrefutable proof of its absolute configuration (i.e., whether it is the R or S enantiomer). nih.gov This is achieved through the analysis of anomalous scattering effects, which are small differences in the diffraction pattern that arise from the presence of chirality. nih.govmit.edu The Flack parameter is a key value derived from the data that indicates whether the correct enantiomer has been modeled. chem-soc.siresearchgate.net

While direct crystal structure data for this compound is not available in the cited literature, data for related oxazolidinone structures, such as the antibiotic Linezolid (B1675486), demonstrate the power of this technique. osti.gov The analysis would not only confirm the absolute stereochemistry at the C5 position but also reveal the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding, in the solid state. Such interactions are crucial for understanding the physical properties of the compound. Thanks to modern instrumentation, it is often possible to determine the absolute configuration even for molecules containing only light atoms like carbon, nitrogen, and oxygen. mit.edu

Development of Novel Analytical Techniques for Research Applications

The field of pharmaceutical analysis is continuously evolving, with trends aimed at increasing speed, sensitivity, and efficiency while reducing environmental impact. ijpsjournal.comresearchgate.net These developments are directly applicable to the ongoing research and quality control of compounds like this compound.

A major trend is the advancement of hyphenated techniques , which couple the powerful separation capabilities of chromatography with information-rich detection methods. researchgate.net The use of LC-MS/MS, for example, has become standard for pharmacokinetic studies and impurity profiling due to its exceptional selectivity and sensitivity. nih.govamericanpharmaceuticalreview.com The integration of microfluidics, creating "lab-on-a-chip" systems, promises to further miniaturize and automate these analyses, offering higher throughput and reduced consumption of solvents and reagents. mdpi.com

Green analytical chemistry is another significant area of development. ijpsjournal.com This involves designing analytical methods that minimize the use and generation of hazardous substances. For chiral separations, this includes the development of more efficient HPLC columns that require less solvent and the increasing use of techniques like supercritical fluid chromatography (SFC) and capillary electrophoresis (CE), which are inherently less resource-intensive. americanpharmaceuticalreview.comnih.gov

Furthermore, the application of chemometrics and artificial intelligence (AI) is becoming more prevalent. nih.govresearchgate.net These computational tools can assist in optimizing experimental parameters for method development, processing complex datasets, and even predicting spectral properties to aid in structure elucidation. As research into oxazolidinone derivatives continues, these novel analytical approaches will be crucial for accelerating the discovery process and ensuring the quality and safety of new chemical entities. mdpi.commdpi.com

Future Research Directions and Emerging Paradigms

Development of Highly Efficient and Sustainable Synthetic Routes

A primary focus of future research is the development of more efficient and environmentally sustainable methods for synthesizing the oxazolidinone core, including the key intermediate 5-Acetylaminomethyl-2-oxazolidinone. nih.govacs.org Traditional multi-step syntheses are often resource-intensive, and researchers are actively exploring innovative catalytic and procedural strategies to streamline these processes.

Key emerging strategies include:

Catalytic Innovations : There is a significant shift towards using catalytic amounts of metals to drive reactions that were previously reliant on stoichiometric reagents. Efficient methods employing palladium organic-chemistry.org, copper organic-chemistry.org, and even gold(I) catalysts have been developed for key bond-forming steps, such as N-arylation and cyclization. nih.govorganic-chemistry.org These methods often proceed under milder conditions and with greater functional group tolerance. organic-chemistry.org

Alternative Energy Sources : Microwave-assisted organic synthesis (MAOS) has been shown to accelerate the formation of the oxazolidinone ring from simple starting materials like urea (B33335) and ethanolamine, offering a rapid and efficient alternative to conventional heating. organic-chemistry.org

Solid-Phase Synthesis : For the rapid generation of diverse compound libraries for drug discovery, solid-phase synthesis methodologies are being explored. nih.gov This involves anchoring intermediates to a resin, allowing for easy purification by simple filtration after each chemical step. nih.gov

These advancements aim to make the production of complex oxazolidinones not only more cost-effective but also more aligned with the principles of green chemistry by reducing energy consumption and chemical waste.

Integration of Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to the oxazolidinone class is accelerating the design of new and improved derivatives. By simulating molecular interactions, researchers can predict the biological activity and pharmacokinetic properties of novel compounds before they are synthesized, saving significant time and resources. mdpi.com

Future applications in this area include:

Molecular Docking and Dynamics : These techniques are used to model the interaction between oxazolidinone derivatives and their primary biological target, the bacterial ribosome. mdpi.comnih.gov Docking studies can predict the binding energy and specific interactions of a new compound within the peptidyl transferase center (PTC) of the 50S ribosomal subunit. mdpi.comnih.gov Molecular dynamics simulations further provide insight into the flexibility of the target and the stability of the drug-receptor complex over time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com For oxazolidinones, these models can help identify key molecular descriptors, such as lipophilicity (log P) and topological polar surface area (TPSA), that are critical for antibacterial potency. mdpi.com

ADME/Tox Prediction : In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) as well as the toxicity of new drug candidates. This early-stage screening helps to eliminate compounds that are likely to fail in later stages of development due to poor druggability or safety concerns. acs.orgmdpi.com

While computational screening of oxazolidinones against their RNA target can be challenging due to its flexibility, these methods are crucial for rational drug design, guiding the synthesis of molecules with enhanced potency and improved safety profiles. mdpi.comnih.gov

Exploration of Novel Molecular Targets for Oxazolidinone Scaffolds

While the primary mechanism of action for antibacterial oxazolidinones is the inhibition of protein synthesis via binding to the 50S ribosomal subunit, the versatility of the oxazolidinone scaffold allows for its adaptation to engage other biological targets. nih.govnih.govcapes.gov.br This opens up avenues for developing drugs against a wider range of diseases and overcoming resistance. nih.gov

Emerging research is focused on:

Broadening the Antibacterial Spectrum : A major goal is to extend the activity of oxazolidinones to include Gram-negative bacteria. nih.gov One innovative strategy is the "Trojan Horse" approach, where the oxazolidinone is conjugated to a siderophore, a molecule that bacteria use to acquire iron. nih.govbohrium.com This tricks the bacteria into actively transporting the drug across their otherwise impermeable outer membrane. nih.gov Other efforts involve modifying the scaffold to inhibit different essential enzymes in Gram-negative bacteria, such as DNA gyrase and LpxC. bohrium.com

Antivirulence Strategies : Rather than killing bacteria outright, an alternative approach is to disarm them by targeting virulence factors. Sortase A (SrtA), an enzyme used by Gram-positive bacteria to anchor virulence proteins to their cell wall, has emerged as a promising target for new inhibitor discovery, including those based on novel scaffolds that could be combined with or inspired by oxazolidinone structures. acs.org

Applications Beyond Antibacterials : The oxazolidinone structure is being explored as a pharmacophore for entirely different therapeutic areas. rsc.orgnih.govrsc.org Recent studies have investigated oxazolidinone derivatives as potential antitumor agents and inhibitors of coagulation factor Xa, which is involved in blood clotting. nih.gov This highlights the scaffold's potential as a privileged structure in medicinal chemistry.

This exploration of new targets demonstrates a paradigm shift from simply creating analogues of existing antibiotics to repurposing a proven chemical scaffold for novel therapeutic functions. bohrium.com

Interdisciplinary Applications in Chemical Biology and Material Science

The unique properties of the oxazolidinone scaffold are paving the way for its use in diverse interdisciplinary fields beyond traditional medicinal chemistry. nih.govresearchgate.net

Chemical Biology Probes : Oxazolidinone derivatives are being used to create hybrid molecules and molecular probes to study complex biological systems. For instance, conjugating an oxazolidinone with a nitroxide moiety has been shown to improve potency against bacterial biofilms, providing a tool to investigate biofilm dispersal mechanisms. nih.gov These applications are crucial for understanding and combating persistent infections. nih.gov

Advanced Drug Delivery Systems : To improve the efficacy and reduce side effects of oxazolidinone antibiotics, researchers are developing novel drug delivery systems. nih.gov This involves collaboration between medicinal chemists and material scientists to encapsulate or conjugate the drugs to nanoparticles or other carriers that can provide targeted delivery and controlled release.

Material Science : The oxazolidinone ring is a stable heterocyclic structure. While its application in material science is still an emerging area, its role as a chiral auxiliary in asymmetric synthesis is well-established, demonstrating its utility in controlling three-dimensional chemical structures. researchgate.net Its potential integration into polymers or other materials for biomedical applications, such as creating antimicrobial surfaces, represents a logical future research direction.

These interdisciplinary efforts underscore the versatility of the this compound core structure and the broader oxazolidinone class, promising a future of new scientific tools and advanced therapeutic and material applications. rsc.org

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-Acetylaminomethyl-2-oxazolidinone, and how can reaction conditions be optimized?

- Methodological Answer :

- Fluorous Auxiliary Approach : Adapt protocols from fluorous oxazolidinone synthesis (e.g., acylation with perfluorinated chains). For example, (4S,5R)-4-Benzyl-5-(perfluorooctyl)-2-oxazolidinone derivatives are synthesized via Ti-mediated aldol reactions or radical-based functionalization .

- Alternative Routes : Use NaOH–DMSO-mediated reactions (adapted from aniline synthesis) to avoid protective groups, enabling modular assembly of oxazolidinone cores .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., ambient for mild conditions) and solvent polarity to enhance yields.

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

- Methodological Answer :

- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., Calc: C 53.31%, H 3.71%, N 3.55%; Found: C 53.64%, H 3.60%, N 3.38% for a related oxazolidinone) .

- Chirality Assessment : Measure optical rotation ([α]D values; e.g., +88.5 in Et₂O for a chiral analog) .

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

Advanced Research Questions

Q. How can asymmetric synthesis of this compound derivatives be designed using chiral auxiliaries?

- Methodological Answer :

- Fluorous Chiral Auxiliaries : Incorporate perfluorinated chains (e.g., 1'H,1'H,2'H,2'H-perfluorooctyl) to enable phase-separation purification. Example: (4S,5R)-4-Benzyl-5-perfluorooctyl-2-oxazolidinone acts as a recoverable auxiliary in Ti-mediated aldol reactions .

- Stereocontrol : Optimize steric hindrance by varying substituents (e.g., iso-propyl vs. benzyl groups) to enhance enantiomeric excess (ee).

Q. How should researchers resolve discrepancies in elemental analysis data for oxazolidinone derivatives?

- Methodological Answer :

- Case Study : A compound with Calc: C 49.63%, H 3.09%, N 2.14% vs. Found: C 50.00%, H 3.27%, N 2.11% .

- Troubleshooting :

- Hygroscopicity : Dry samples under vacuum before analysis.

- Side Reactions : Use LC-MS to detect impurities (e.g., unreacted starting materials).

- Table : Example Data from Synthesis

| Parameter | Calculated (%) | Found (%) | Deviation |

|---|---|---|---|

| Carbon (C) | 53.31 | 53.64 | +0.33 |

| Hydrogen (H) | 3.71 | 3.60 | -0.11 |

| Nitrogen (N) | 3.55 | 3.38 | -0.17 |

| Source: Adapted from |

Q. What strategies improve enantiomeric excess (ee) in oxazolidinone-based reactions?

- Methodological Answer :

- Reaction Optimization :

- Hydrolysis Conditions : Use LiOOH in THF for selective cleavage of fluorous auxiliaries while preserving stereochemistry .

- Temperature Control : Lower temperatures (e.g., -78°C) reduce racemization in aldol reactions .

- Analytical Validation : Compare ee via chiral HPLC or polarimetry.

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model transition states to identify steric/electronic effects of substituents (e.g., perfluorinated chains vs. benzyl groups).

- Docking Studies : Simulate interactions with enzymes (e.g., hydrolases) to guide biocatalytic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.